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Compound of Interest

Compound Name: 2,4-Dimethylcinnamic acid

Cat. No.: B155440

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2,4-
Dimethoxycinnamic acid (DMCA), a compound of interest in various research and development
fields. This document presents key spectroscopic data in a structured format, details the
experimental protocols for data acquisition, and includes a visual workflow for the analytical

process.

Spectroscopic Data Summary

The following tables summarize the key quantitative data from *H NMR, 3C NMR, FT-IR, Mass
Spectrometry, and UV-Vis spectroscopy for 2,4-Dimethoxycinnamic acid.

Table 1: *H NMR Spectroscopic Data
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Chemical Shift (d)

Coupling Constant

Multiplicit Assignment
ppm DI (J) Hz °
) Carboxylic acid proton
12.2 (Broad s) Singlet
(-COOH)
7.85 Doublet 15.9 Vinylic proton (-CH=)
7.45 Doublet 8.5 Aromatic proton
6.51 Doublet of doublets 8.5,2.3 Aromatic proton
6.45 Doublet 2.3 Aromatic proton
6.30 Doublet 15.9 Vinylic proton (=CH-)
Methoxy protons (-
3.86 Singlet P (
OCHs)
Methoxy protons (-
3.84 Singlet yP (
OCHs)
Solvent: DMSO-de
Table 2: **C NMR Spectroscopic Data
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Chemical Shift () ppm

Assignment

168.1 Carboxylic acid carbon (-COOH)
162.5 Aromatic carbon (C-O)
159.8 Aromatic carbon (C-O)
142.0 Vinylic carbon (-CH=)
130.2 Aromatic carbon

118.0 Aromatic carbon

116.5 Vinylic carbon (=CH-)
106.5 Aromatic carbon

98.6 Aromatic carbon

55.9 Methoxy carbon (-OCHs)
55.6 Methoxy carbon (-OCH3)

Solvent: DMSO-ds

Wavenumber (cm—1) Intensity Assignment

2800-3300 Broad O-H stretch (Carboxylic acid)
1680 Strong C=0 stretch (Carboxylic acid)
1630 Medium C=C stretch (Vinylic)

1605, 1580, 1510

Medium-Strong

C=C stretch (Aromatic)

1270, 1130

Strong

C-O stretch (Methoxy)

980

Strong

=C-H bend (trans-Vinylic)

Table 4: Mass Spectrometry Data (Electron lonization -

El)
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m/z Relative Intensity (%) Assignment

208 100 [M]* (Molecular ion)
193 50 [M - CHs]*

177 80 [M - OCHs]*

163 30 [M - COOH]*

149 25 [M - COOH - CH3J*
121 40 [CeHsO]*

ble 5: UV-Vis & :

Amax (nm) Solvent

~290, ~325 Methanol

Note: The UV-Vis data is an estimation based on structurally similar cinnamic acid derivatives.
The presence of methoxy groups on the aromatic ring typically results in a bathochromic (red)
shift of the absorption maxima.[1]

Experimental Protocols

The following sections detail the generalized experimental methodologies for obtaining the
spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

o Sample Preparation: A sample of 2,4-Dimethoxycinnamic acid (5-10 mg) is dissolved in
approximately 0.5-0.7 mL of deuterated dimethyl sulfoxide (DMSO-de). The solution is
transferred to a 5 mm NMR tube.

e 'H NMR Spectroscopy:

o Instrument: A 400 MHz (or higher) NMR spectrometer.
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o Acquisition: Proton NMR spectra are acquired at room temperature. A sufficient number of
scans are collected to achieve an adequate signal-to-noise ratio.

o Processing: The free induction decay (FID) is Fourier transformed, and the resulting
spectrum is phase and baseline corrected. Chemical shifts are referenced to the residual
solvent peak of DMSO-ds (6 2.50 ppm).

e 13C NMR Spectroscopy:
o Instrument: A 100 MHz (or higher, corresponding to the H frequency) NMR spectrometer.

o Acquisition: Carbon-13 NMR spectra are typically acquired with proton decoupling to
simplify the spectrum to single lines for each unique carbon atom. A sufficient number of
scans are accumulated due to the low natural abundance of 13C.

o Processing: The FID is Fourier transformed, and the spectrum is phase and baseline
corrected. Chemical shifts are referenced to the solvent peak of DMSO-de (6 39.52 ppm).

Fourier-Transform Infrared (FT-IR) Spectroscopy

o Sample Preparation: As a solid, 2,4-Dimethoxycinnamic acid can be prepared for FT-IR
analysis using the Attenuated Total Reflectance (ATR) technique. A small amount of the solid
sample is placed directly onto the ATR crystal.

e Instrumentation: An FT-IR spectrometer equipped with an ATR accessory.

o Data Acquisition: The spectrum is recorded over the mid-infrared range (typically 4000-400
cm~1). A background spectrum of the clean, empty ATR crystal is recorded first and
automatically subtracted from the sample spectrum.

e Analysis: The resulting transmittance or absorbance spectrum is analyzed to identify the
characteristic vibrational frequencies of the functional groups present in the molecule.

Mass Spectrometry (MS)

o Sample Introduction: The sample is introduced into the mass spectrometer via a Gas
Chromatography (GC) system for separation and purification before ionization.
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e Instrumentation: A GC system coupled to a mass spectrometer with an Electron lonization
(El) source.

e GC Conditions:
o Column: A suitable capillary column (e.g., DB-5ms).
o Carrier Gas: Helium.

o Temperature Program: An appropriate temperature gradient is used to ensure separation
of the analyte from any impurities.

e MS Conditions:
o lonization Mode: Electron lonization (El) at 70 eV.
o Mass Analyzer: A quadrupole or time-of-flight (TOF) analyzer.
o Detection: The mass-to-charge ratio (m/z) of the resulting ions is detected.

o Data Analysis: The mass spectrum is analyzed to identify the molecular ion peak and the
characteristic fragmentation pattern.

UV-Visible (UV-Vis) Spectroscopy

o Sample Preparation: A dilute solution of 2,4-Dimethoxycinnamic acid is prepared in a UV-
transparent solvent, such as methanol or ethanol. The concentration is adjusted to ensure
that the absorbance is within the linear range of the instrument (typically between 0.1 and
1.0).

e Instrumentation: A double-beam UV-Vis spectrophotometer.[1]

o Data Acquisition: The UV-Vis spectrum is recorded over a wavelength range of 200-400 nm
using a 1 cm path length quartz cuvette.[1] The solvent is used as a blank for baseline
correction.[1]

e Analysis: The wavelengths of maximum absorbance (Amax) are determined from the
resulting spectrum.[1]
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Workflow for Spectroscopic Analysis

The following diagram illustrates a logical workflow for the comprehensive spectroscopic
analysis of 2,4-Dimethoxycinnamic acid.
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Caption: Workflow for the spectroscopic analysis of 2,4-Dimethoxycinnamic acid.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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